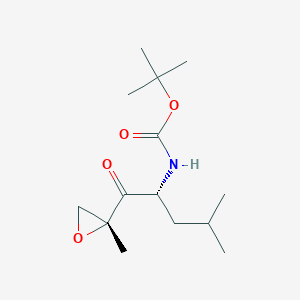

![molecular formula C8H13ClO2S B1380240 {Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride CAS No. 1558973-42-4](/img/structure/B1380240.png)

{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride

Overview

Description

“{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride” is a chemical compound with the CAS Number: 1558973-42-4 . It has a molecular weight of 208.71 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI Code for “{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride” is 1S/C8H13ClO2S/c9-12(10,11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 300.1±11.0 °C and a predicted density of 1.315±0.06 g/cm3 .Scientific Research Applications

Synthesis of Norcamphor Derivatives

This compound is used in the synthesis of novel norcamphor derivatives, which are uncompetitive NMDA receptor antagonists at the phencyclidine (PCP) binding site . These derivatives have potential applications in understanding and treating neurodegenerative disorders and other glutamate-dependent disorders.

Neurodegenerative Disease Research

Due to its role in synthesizing NMDA receptor antagonists, {Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride is crucial in researching treatments for Alzheimer’s disease and other neurodegenerative conditions . It’s compared with memantine, an FDA-approved treatment, for toxicity profiles.

Cytotoxicity Profiling

The compound is used in cytotoxicity studies to determine the toxic effects of synthesized compounds on cell lines like MDCK (to mimic the blood-brain barrier) and N2a (a neuronal cell line) . This is essential for assessing the safety of new pharmaceuticals.

Glutamate Receptor Research

As a precursor in the synthesis of compounds that interact with glutamate receptors, it aids in the study of ion flow control at excitatory synapses and the function of glutamate in the CNS .

Chemical Synthesis

{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride serves as a reagent in various chemical synthesis processes due to its reactive sulfonyl chloride group, which can be used to introduce the sulfonyl functional group into other molecules .

Material Science

In material science, this compound could be used to modify the surface properties of materials, potentially creating new materials with unique characteristics like increased durability or altered electrical conductivity .

Analytical Chemistry

It may be used as a standard or reagent in analytical chemistry to identify or quantify other substances through reactions that produce distinctive products or measurable changes .

Pharmaceutical Development

The compound’s role in synthesizing NMDA receptor antagonists makes it valuable in the development of new pharmaceuticals aimed at treating CNS disorders, offering a pathway to novel treatments .

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJPJLRGHXAOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

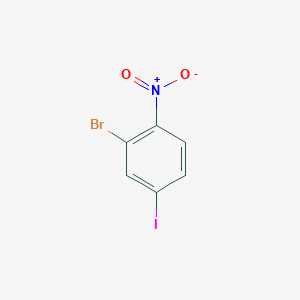

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)